molecular formula C15H9Br2NO B12724446 3-Bromo-7-(4-bromobenzoyl)indole CAS No. 1279501-08-4

3-Bromo-7-(4-bromobenzoyl)indole

Cat. No.: B12724446
CAS No.: 1279501-08-4
M. Wt: 379.05 g/mol
InChI Key: NPVOEMRAKUFYRS-UHFFFAOYSA-N
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Description

3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound with the molecular formula C15H9Br2NO It is known for its unique structure, which includes both indole and bromobenzoyl groups

Preparation Methods

The preparation of 3-Bromo-7-(4-bromobenzoyl)indole involves several synthetic routes. One common method includes the halogenation of 7-(4-bromobenzoyl)indole in tetrahydrofuran in the presence of acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. This intermediate is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder to yield this compound . The method is characterized by easily obtained raw materials, mild reaction conditions, simple operation, high yield, and high purity, making it suitable for industrial production .

Chemical Reactions Analysis

3-Bromo-7-(4-bromobenzoyl)indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include tetrahydrofuran, hydrochloric acid, acetic acid, and zinc powder . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-7-(4-bromobenzoyl)indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(4-bromobenzoyl)indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Bromo-7-(4-bromobenzoyl)indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1279501-08-4

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

(3-bromo-1H-indol-7-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C15H9Br2NO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H

InChI Key

NPVOEMRAKUFYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Br

Origin of Product

United States

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